molecular formula C14H21ClN2O B013021 (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 107921-37-9

(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B013021
CAS No.: 107921-37-9
M. Wt: 268.78 g/mol
InChI Key: FHZMROFZJOZQIU-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a substituted amine featuring a 4-chlorobenzyl group and a 3-morpholin-4-yl-propyl moiety. The compound’s molecular formula is C₁₄H₂₁ClN₂O, with a molecular weight of 268.78 g/mol (CAS: 107922-87-2 for its 2-chloro isomer, suggesting structural similarity) .

Synthesis:
The compound can be synthesized via nucleophilic substitution or reductive amination, involving reactions between chlorinated benzyl halides and morpholine-containing alkylamines. Reaction conditions (temperature, solvent, catalyst) are critical for optimizing yield and purity . Analytical techniques like NMR spectroscopy and HPLC are used for structural confirmation and purity assessment .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZMROFZJOZQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388140
Record name N-[(4-Chlorophenyl)methyl]-3-(morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107921-37-9
Record name N-[(4-Chlorophenyl)methyl]-3-(morpholin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reflux Method

The traditional approach involves nucleophilic substitution between 4-chlorobenzyl chloride and 3-morpholinopropylamine under reflux conditions. The reaction proceeds in anhydrous acetonitrile or dimethylformamide (DMF) with a base such as potassium carbonate to neutralize hydrogen chloride byproducts.

Typical Procedure :

  • Reagent Mixing : 4-Chlorobenzyl chloride (1.0 equiv) and 3-morpholinopropylamine (1.2 equiv) are dissolved in DMF.

  • Base Addition : Potassium carbonate (2.0 equiv) is added to scavenge HCl.

  • Reflux : The mixture is heated at 80–100°C for 6–8 hours.

  • Work-Up : The crude product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.

Yield : 65–75% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Purification Techniques

Purification challenges arise due to the compound’s polarity and residual amine byproducts. Gradient elution chromatography using ethyl acetate and methanol (6:1 to 4:1) achieves >95% purity. Recrystallization from hexane/ethyl acetate mixtures yields crystalline product suitable for X-ray diffraction analysis.

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation enhances reaction efficiency by enabling rapid heating and precise temperature control. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature130°CMaximizes kinetics
Irradiation Power300 WEnsures uniform heating
Reaction Time30 minutesReduces side reactions
SolventAcetonitrileImproves solubility

Procedure :

  • Acyl Chloride Formation : 4-Chlorobenzyl chloride is treated with thionyl chloride (SOCl₂) under microwave irradiation (80°C, 300 W, 30 min).

  • Amine Coupling : The intermediate is reacted with 3-morpholinopropylamine at 130°C for 2 minutes.

  • Isolation : The product is purified via flash chromatography (93–97% yield).

Comparative Yield Analysis

The table below contrasts conventional and microwave-assisted methods:

MethodYield (%)Reaction TimePurity (%)
Conventional Reflux65–756–8 hours90–95
Microwave-Assisted93–9732 minutes98–99

Microwave synthesis reduces energy consumption by 40% and eliminates solvent degradation observed in prolonged reflux.

Industrial-Scale Production Considerations

Scalable synthesis requires continuous flow reactors to maintain temperature homogeneity and minimize batch variability. Key industrial adaptations include:

  • Catalyst Optimization : Immobilized base catalysts (e.g., polymer-supported K₂CO₃) enhance recyclability.

  • Solvent Recovery : Closed-loop systems reclaim acetonitrile, reducing waste.

  • Process Analytical Technology (PAT) : In-line HPLC monitors reaction progress in real time.

Analytical Characterization

Structural confirmation relies on advanced spectroscopic techniques:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.25–7.30 (m, 4H, Ar-H)

  • δ 3.70–3.75 (t, 4H, morpholine OCH₂)

  • δ 2.40–2.50 (m, 6H, morpholine NCH₂ and propyl CH₂)

HPLC : Purity >99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Limitations

  • Moisture Sensitivity : 4-Chlorobenzyl chloride hydrolyzes readily, necessitating anhydrous conditions.

  • Byproduct Formation : Over-alkylation generates tertiary amine impurities, requiring careful stoichiometric control.

  • Cost : 3-Morpholinopropylamine’s commercial availability impacts large-scale feasibility.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine features a chloro-substituted benzyl group attached to a morpholine ring, which is further linked to a propyl amine. The synthesis of such compounds typically involves multi-step reactions, including the use of intermediates derived from morpholine and benzyl derivatives.

Synthetic Pathway Overview

  • Starting Materials :
    • 4-Chlorobenzyl chloride
    • 3-Morpholinopropylamine
  • Reaction Conditions :
    • The reaction is usually carried out in an organic solvent like DMF or DMSO under reflux conditions.
  • Yield and Purification :
    • The final product can be purified using recrystallization or chromatography techniques.

The detailed synthetic pathway can be adapted from various methods reported in literature for similar compounds, ensuring high yields and purity .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. These studies demonstrate that derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

  • Case Study : A compound with a similar structure showed broad-spectrum activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Bacillus subtilis15

Antidiabetic Potential

Another area of interest is the antidiabetic activity of this class of compounds. They have been evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism.

  • Case Study : A derivative was found to inhibit α-amylase by 93.2% and α-glucosidase by 73.7%, indicating potential as a therapeutic agent for managing diabetes .
EnzymeInhibition (%)
α-Amylase93.2
α-Glucosidase73.7

Anticancer Activity

Research has also indicated that compounds containing morpholine rings can interact with DNA, suggesting potential anticancer properties.

  • Case Study : Interaction studies revealed that certain derivatives exhibit hyperchromic effects when interacting with human DNA, indicating potential as anticancer agents .

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Key Observations :

Halogen Effects : Chlorine’s higher lipophilicity and larger atomic radius compared to fluorine enhance membrane permeability and target binding in hydrophobic pockets .

Morpholine Role : The morpholine ring improves solubility and participates in hydrogen bonding, critical for interactions with biological targets like kinases or GPCRs .

Substituent Position : The 4-chloro substitution on the benzyl group optimizes steric and electronic effects compared to 2- or 3-chloro isomers, which may hinder binding .

Pharmacological and Chemical Properties

  • Anticancer Potential: Analogues with trifluoromethyl or morpholine-propyl groups show inhibitory activity against tyrosine kinases (e.g., EGFR), suggesting similar mechanisms for the target compound .
  • Synthetic Flexibility: Compared to trisubstituted amines (e.g., Tris(2-chlorobenzyl)amine), the mono-substituted structure of this compound allows easier functionalization for structure-activity relationship (SAR) studies .
  • Thermal Stability: Morpholine-containing compounds generally exhibit higher thermal stability (e.g., boiling points ~300–325°C for related amines) compared to non-cyclic amines .

Biological Activity

(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that halogenated benzyl derivatives often enhance antibacterial properties. For instance, the presence of a chlorine atom in related compounds has been linked to increased efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against E. coliMIC (µM) against S. aureus
This compoundTBDTBD
2-Chloroadenosine5TBD
4-Bromo derivative1015

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis. The morpholine moiety is believed to play a crucial role in interacting with biological macromolecules, potentially modulating their activities .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar morpholine-based compounds. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including:

  • Enzymatic Pathways: The morpholine ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation: It may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell division and apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a Grignard reagent (e.g., ethylmagnesium bromide) reacts with 4-chlorobenzyl cyanide, followed by reduction and coupling with 3-morpholin-4-yl-propylamine. Reaction optimization includes controlling temperature (0–120°C), solvent polarity (e.g., ether or THF), and catalyst selection (e.g., Ti(OiPr)₄ or BF₃·Et₂O) to improve yield . Purification via Kugelrohr distillation or column chromatography ensures high purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR confirms connectivity (e.g., δ ~4.1 ppm for benzyl CH₂, δ ~2.5 ppm for morpholine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 309.1).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles and confirms stereochemistry. WinGX/ORTEP visualizes anisotropic displacement parameters .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to pharmacological studies?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. COSMOtherm or Hansen solubility parameters predict miscibility .
  • Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify hydrolytic or oxidative degradation pathways.

Advanced Research Questions

Q. How can conformational analysis using crystallographic data inform structure-activity relationships (SAR)?

  • Methodology : SC-XRD data analyzed via Cremer-Pople puckering coordinates quantifies ring puckering in morpholine and benzyl groups. SHELXL refines torsional angles to assess flexibility; low-energy conformers (DFT calculations) correlate with receptor-binding affinity . For example, a planar benzyl group may enhance π-π stacking with aromatic residues in target enzymes.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Docking : AutoDock Vina or Schrödinger Glide docks the compound into X-ray structures (e.g., EGFR kinase PDB: 1M17). Protonation states at physiological pH are modeled with Epik.
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; free-energy perturbation (FEP) calculates ΔG of binding .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Impurity Profiling : LC-MS identifies impurities (e.g., dechlorinated byproducts) that may antagonize activity. Compare batches using reference standards (e.g., EP/ICH guidelines) .
  • Assay Conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and assay buffers (ionic strength, serum content) to control off-target effects.

Q. What role does stereochemistry play in the compound’s bioactivity, and how is it controlled during synthesis?

  • Methodology : Chiral HPLC (Chiralpak AD-H column) or SFC separates enantiomers. Circular dichroism (CD) confirms absolute configuration. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
Reactant of Route 2
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine

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